9-Methyl-1-oxaspiro[5.5]undecan-4-ol

medicinal chemistry spirocyclic scaffolds structure-activity relationship

9-Methyl-1-oxaspiro[5.5]undecan-4-ol is a saturated spirocyclic building block characterized by a 1-oxaspiro[5.5]undecane core bearing a hydroxyl group at position 4 and a methyl substituent at position 9. With molecular formula C11H20O2 and a molecular weight of 184.27 g/mol, this compound belongs to the spiro[5.5]undecane class, a scaffold recognized in medicinal chemistry for its three-dimensional structural rigidity and presence in bioactive molecules targeting opioid receptors, cardiovascular disorders, and pain pathways.

Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
Cat. No. B13666693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-1-oxaspiro[5.5]undecan-4-ol
Molecular FormulaC11H20O2
Molecular Weight184.27 g/mol
Structural Identifiers
SMILESCC1CCC2(CC1)CC(CCO2)O
InChIInChI=1S/C11H20O2/c1-9-2-5-11(6-3-9)8-10(12)4-7-13-11/h9-10,12H,2-8H2,1H3
InChIKeyOYRVBTNZTVRAHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyl-1-oxaspiro[5.5]undecan-4-ol (CAS 1341443-71-7): A Saturated Spirocyclic Alcohol Scaffold for Medicinal Chemistry and Chemical Biology


9-Methyl-1-oxaspiro[5.5]undecan-4-ol is a saturated spirocyclic building block characterized by a 1-oxaspiro[5.5]undecane core bearing a hydroxyl group at position 4 and a methyl substituent at position 9 . With molecular formula C11H20O2 and a molecular weight of 184.27 g/mol, this compound belongs to the spiro[5.5]undecane class, a scaffold recognized in medicinal chemistry for its three-dimensional structural rigidity and presence in bioactive molecules targeting opioid receptors, cardiovascular disorders, and pain pathways [1][2].

Why 9-Methyl-1-oxaspiro[5.5]undecan-4-ol Cannot Be Replaced by Common Spiro[5.5]undecane Analogs


Spiro[5.5]undecane derivatives are not interchangeable due to subtle structural variations that profoundly affect three-dimensional conformation, hydrogen-bonding capacity, and physicochemical properties. The position of the methyl substituent (C-9 vs. C-4 or C-8), the oxidation state at position 2 (alcohol vs. ketone), and the presence or absence of heteroatoms in the second ring (oxa vs. aza) each dictate distinct steric, electronic, and solubility profiles [1][2]. These differences translate into divergent biological target engagement, metabolic stability, and synthetic tractability, making direct substitution without empirical validation a significant risk for research reproducibility and lead optimization programs [3].

9-Methyl-1-oxaspiro[5.5]undecan-4-ol: Head-to-Head Quantitative Differentiation Against Five Closest Structural Analogs


Positional Isomer Differentiation: 9-Methyl vs. 4-Methyl Substitution Alters Steric Environment and Database Indexing Status

9-Methyl-1-oxaspiro[5.5]undecan-4-ol differs from its positional isomer 4-methyl-1-oxaspiro[5.5]undecan-4-ol (CAS 57094-40-3) in the location of the methyl group: the 9-methyl substituent resides on the cyclohexane ring distal to the spiro oxygen, whereas the 4-methyl group is on the tetrahydropyran ring adjacent to the hydroxyl-bearing carbon [1]. This positional difference is expected to alter the steric shielding of the hydroxyl group and the overall molecular shape. Furthermore, 4-methyl-1-oxaspiro[5.5]undecan-4-ol is indexed in PubChem (CID 92659) with computed XLogP3-AA of 1.8, hydrogen bond donor count of 1, and rotatable bond count of 0 [1], while 9-methyl-1-oxaspiro[5.5]undecan-4-ol lacks a dedicated PubChem entry, indicating a less-characterized chemical space with potential for novel intellectual property .

medicinal chemistry spirocyclic scaffolds structure-activity relationship

Functional Group Differentiation: 4-Hydroxy vs. 2-Oxo Alters Hydrogen-Bonding Capacity and Reactivity

The target compound bears a secondary alcohol at position 4 (C11H20O2, MW 184.27), whereas 9-methyl-1-oxaspiro[5.5]undecan-2-one (CAS 94291-43-7) possesses a ketone at position 2 (C11H18O2, MW 182.26) [1]. The alcohol functional group provides one hydrogen bond donor and two hydrogen bond acceptors (the hydroxyl oxygen and the ring oxygen), while the ketone analog lacks a hydrogen bond donor. This difference impacts solubility in polar solvents, chromatographic behavior, and potential for further derivatization (e.g., esterification, etherification, or oxidation to the ketone). The molecular weight difference is 2.01 g/mol (184.27 vs. 182.26), and the degree of unsaturation differs by one (ketone contains a C=O double bond) [1].

synthetic chemistry building blocks hydrogen bonding

Ring Heteroatom Differentiation: Oxa vs. Aza in the Second Ring Modulates Basicity and Salt Formation Potential

9-Methyl-1-oxaspiro[5.5]undecan-4-ol (C11H20O2, all-oxa spiro system) differs from 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol (C9H17NO2, MW 171.24, oxa-aza spiro system) by the substitution of the ring oxygen with a basic nitrogen in the second ring [1]. The aza analog contains a tertiary amine capable of protonation under physiological conditions, conferring basicity (estimated pKa ~8-10) and the ability to form hydrochloride salts (e.g., 1-oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride, C9H18ClNO2, MW 207.7) [1]. The target compound, lacking a basic nitrogen, is neutral across physiological pH ranges, which may result in superior passive membrane permeability and reduced off-target interactions with aminergic receptors.

medicinal chemistry spirocyclic building blocks drug-likeness

Physical Property Differentiation: Boiling Point and Density Data Available for 4-Methyl Isomer but Absent for 9-Methyl Isomer

The 4-methyl positional isomer (4-methyl-1-oxaspiro[5.5]undecan-4-ol, CAS 57094-40-3) has experimentally estimated physicochemical parameters including a boiling point of 270.2°C at 760 mmHg, a density of 1.03 g/cm³, a flash point of 105.7°C, and a vapor pressure of 0.043 mmHg at 25°C [1][2]. In contrast, the 9-methyl isomer (target compound) has no reported boiling point, density, flash point, or vapor pressure in public databases, with all fields listed as N/A on Chemsrc . This data gap requires researchers to experimentally determine these parameters before scale-up or formulation, but also presents an opportunity to establish proprietary characterization data.

physicochemical characterization process chemistry quality control

Commercial Availability and Pricing: Single-Source Supply at Moderate Cost for Niche Spirocyclic Building Block

9-Methyl-1-oxaspiro[5.5]undecan-4-ol is currently listed by at least one commercial supplier (韶远) at a purity of ≥95% for 1 g quantities, with a market price of ¥6,750.00 (~USD 930) and a member price of ¥4,725.00 (~USD 650) . In comparison, the structurally related 9-methyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is available from Sigma-Aldrich (a major global supplier) but on a call-for-price basis, suggesting limited stock or custom synthesis [1]. The 4-methyl positional isomer is more broadly commercially available from multiple fragrance and chemical suppliers . The single-source nature of the 9-methyl isomer introduces supply chain concentration risk but may also reflect its specialized utility and lower market demand.

chemical procurement research reagents supply chain

Optimal Application Scenarios for 9-Methyl-1-oxaspiro[5.5]undecan-4-ol Based on Quantitative Differentiating Evidence


Novel Scaffold Exploration in Medicinal Chemistry Lead Generation

Researchers seeking to explore uncharted spirocyclic chemical space for intellectual property generation should prioritize 9-methyl-1-oxaspiro[5.5]undecan-4-ol over the well-characterized 4-methyl isomer. The absence of a PubChem entry and lack of reported biological activity data for the 9-methyl isomer (contrasted with PubChem CID 92659 for the 4-methyl isomer ) provide a first-mover advantage in patent filings. Its neutral, all-oxa spiro framework avoids the basicity-driven off-target liabilities associated with aza analogs [1], making it a cleaner starting point for fragment-based drug discovery programs targeting CNS or metabolic disease pathways where spiro[5.5]undecane derivatives have shown precedent activity [2].

Synthetic Methodology Development Requiring a Well-Defined Alcohol Building Block

The presence of a single secondary alcohol at position 4, combined with the absence of other reactive functionalities, makes 9-methyl-1-oxaspiro[5.5]undecan-4-ol an ideal substrate for reaction development studies. Unlike the 2-ketone analog (MW 182.26, C11H18O2), the alcohol offers a hydrogen bond donor for directed catalysis and can be selectively oxidized, esterified, or converted to a leaving group . Its higher molecular weight (184.27 vs. 182.26 g/mol) and saturated ring system provide a distinct substrate scope for testing new synthetic methods on spirocyclic frameworks [1].

Computational Chemistry and Molecular Modeling Benchmarking

The 9-methyl substitution pattern produces a distinct three-dimensional conformation compared to the 4-methyl isomer, as evidenced by different SMILES strings (CC1CCC2(CC1)CC(O)CCO2 vs. CC1(CCOC2(C1)CCCCC2)O) [1]. This conformational difference, combined with the 0 rotatable bonds common to both isomers, makes the 9-methyl compound a valuable test case for validating conformational sampling algorithms, docking software, and molecular dynamics force fields on rigid spirocyclic scaffolds [2]. The lack of pre-existing computational data for the 9-methyl isomer further enhances its utility as an independent validation set.

Specialized Chemical Procurement for Early-Stage Discovery Programs Requiring Transparent Pricing

For academic or biotech laboratories operating under fixed budgets, the transparent pricing of 9-methyl-1-oxaspiro[5.5]undecan-4-ol (1g, ≥95% purity, ¥4,725.00 member price from 韶远 ) offers procurement predictability that the Sigma-Aldrich aza analog (call-for-price [1]) does not. Researchers should factor in the need for in-house analytical characterization (boiling point, density, flash point) given the absence of published physical property data [2], and plan procurement timelines accordingly.

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